3-Indolepropionic acid
Overview
Description
3-Indolepropionic acid (IPA), also known as indole-3-propionic acid, is an organic compound with the chemical formula C11H11NO2 . It has been studied for its potential therapeutic value in the treatment of Alzheimer’s disease . As of 2022, IPA shows potential in the treatment of this disease, though the therapeutic effect of IPA depends on dose and time of therapy initiation . This compound is endogenously produced by human microbiota and has only been detected in vivo when the species Clostridium sporogenes is present in the gastrointestinal tract .
Synthesis Analysis
IPA can be synthesized through a reaction with N-bromosuccinimide in acetic acid followed by treatment with a H2/Pd catalyst . It is also produced endogenously by the species Clostridium sporogenes, which uses tryptophan to synthesize IPA .
Molecular Structure Analysis
The molecular structure of IPA consists of an indole group attached to a propionic acid group . The molecular formula is C11H11NO2, and it has a molar mass of 189.214 g/mol .
Chemical Reactions Analysis
IPA is a potent scavenger of hydroxyl radicals, even more so than melatonin, the most potent scavenger of hydroxyl radicals that is synthesized by human enzymes . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .
Physical And Chemical Properties Analysis
IPA is a solid at room temperature with a melting point of 134 to 135 °C (273 to 275 °F) . Its chemical structure can be represented by the SMILES string C1=CC=C2C(=C1)C(=CN2)CCC(=O)O
.
Scientific Research Applications
- Field : Medical Science
- Application : IPA has been studied for its effects on hepatic fibrosis, a common pathological process that occurs in chronic liver diseases . It’s been found that IPA can directly activate hepatic stellate cells, which play a crucial role in the development of liver fibrosis .
- Method : The study involved the use of LX-2 human hepatic stellate cells in vitro. IPA was found to upregulate the expression of fibrogenic marker genes and promote features associated with hepatic stellate cells activation, including proliferation and contractility .
- Results : IPA increased reactive oxygen species (ROS) in mitochondria and the expression of inflammation-related genes in LX-2 cells. However, when a ROS-blocking agent was used, these effects were reduced. The downstream signaling cascades of ROS, p38 and JNK, were found to be required for the activation of LX-2 induced by IPA .
- Field : Nutrition and Metabolic Health
- Application : IPA, a gut-derived tryptophan metabolite, has been shown to be lower in individuals with obesity and type 2 diabetes (T2D) .
- Method : The study involved measuring circulating IPA levels in subjects undergoing bariatric surgery with detailed liver histology .
- Results : Circulating IPA levels were found to be lower in individuals with liver fibrosis compared to those without fibrosis .
- Field : Organic Chemistry
- Application : IPA is used as a reactant for the preparation of fluorescent analogues of strigolactones .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Biochemistry
- Application : IPA is used as a reactant for the preparation of melanocortin receptors ligands .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Pharmacology
- Application : IPA is used as a reactant for the preparation of histamine H4 receptor agonists .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Neuropharmacology
- Application : IPA is used as a reactant for the preparation of NR2B/NMDA receptor antagonists .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
Hepatic Fibrosis
Obesity and Type 2 Diabetes
Preparation of Fluorescent Analogues of Strigolactones
Preparation of Melanocortin Receptors Ligands
Preparation of Histamine H4 Receptor Agonists
Preparation of NR2B/NMDA Receptor Antagonists
- Field : Oncology
- Application : IPA is used as a reactant for the preparation of anti-tumor agents .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Immunology
- Application : IPA is used as a reactant for the preparation of immunosuppressive agents .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Virology
- Application : IPA is used as a reactant for the preparation of inhibitors of hepatitis C virus .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
- Field : Endocrinology
- Application : IPA is used as a reactant for the preparation of CB1 antagonist for the treatment of obesity .
- Method : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of this application are not specified in the available sources .
Anti-tumor Agents
Immunosuppressive Agents
Inhibitors of Hepatitis C Virus
CB1 Antagonist for the Treatment of Obesity
Safety And Hazards
When handling IPA, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Record name | 3-indolepropionic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061192 | |
Record name | 1H-Indole-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Indolepropionic acid | |
CAS RN |
830-96-6 | |
Record name | 1H-Indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Indol-3-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolepropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02758 | |
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Record name | Indole-3-propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47831 | |
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Record name | Indole-3-propionic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3252 | |
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Record name | 1H-Indole-3-propanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1H-Indole-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(indol-3-yl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |
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Record name | 3-INDOLEPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |
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Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
Record name | Indole-3-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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